5-Butyl-3-(p-ethoxyphenyl)rhodanine
Description
Properties
CAS No. |
23517-75-1 |
|---|---|
Molecular Formula |
C15H19NO2S2 |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
5-butyl-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H19NO2S2/c1-3-5-6-13-14(17)16(15(19)20-13)11-7-9-12(10-8-11)18-4-2/h7-10,13H,3-6H2,1-2H3 |
InChI Key |
WCTHJFQWCCCEMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Preparation Methods
Rhodanine Core Formation
The classical preparation of rhodanine derivatives begins with the formation of the rhodanine core. This typically involves the reaction of primary amines with carbon disulfide in the presence of a base, followed by cyclization with chloroacetic acid. This foundational method has been utilized for decades and serves as the basis for more complex rhodanine syntheses.
The reaction proceeds through the following steps:
- Formation of dithiocarbamate salt from the primary amine and carbon disulfide
- Nucleophilic substitution with chloroacetic acid
- Intramolecular cyclization to form the rhodanine ring
Condensation of Rhodanine with Aldehydes
A widely employed method for preparing 5-arylidene rhodanines involves the condensation of rhodanine with various aldehydes. According to literature, p-ethoxybenzaldehyde can be condensed with rhodanine in glacial acetic acid to yield derivatives at the 5-position. This Knoevenagel condensation reaction has been traditionally used to synthesize various rhodanine derivatives with different substituents at the 5-position.
Specific Preparation Methods for 5-Butyl-3-(p-ethoxyphenyl)rhodanine
Two-Step Synthesis Approach
Based on established synthetic protocols for similar compounds, this compound can be prepared through a two-step synthesis:
Step 1: N-Substitution of Rhodanine
The first step involves the N-substitution of rhodanine with p-ethoxyphenyl group. This can be achieved by reacting rhodanine with p-ethoxyphenyl halides in the presence of a base such as sodium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF) or acetone.
Step 2: Alkylation at the 5-Position
The second step involves the introduction of the butyl group at the 5-position. This can be achieved through several methods:
One-Pot Three-Component Synthesis
A more modern approach involves a one-pot, three-component synthesis as described by researchers for similar rhodanine derivatives. This method offers advantages in terms of efficiency and atom economy:
- In-situ generation of dithiocarbamate from p-ethoxyphenylamine and carbon disulfide
- Reaction with α-chloro-β,γ-alkenoate esters
- Cyclization and introduction of the butyl group at the 5-position
This multicomponent sequential transformation performed in one reaction flask represents a general route to this medicinally valuable class of sulfur/nitrogen heterocycles with reported yields ranging from 48-74%.
Microwave-Assisted Synthesis
Microwave irradiation has proven to be effective for rhodanine syntheses, significantly reducing reaction times and improving yields. For the synthesis of this compound, the microwave-assisted approach would involve:
- Reaction of p-ethoxyphenylamine with carbon disulfide and base
- Addition of bis-(carboxymethyl)-trithiocarbonate reagent
- Microwave irradiation at optimal temperature (typically 90-110°C)
- Introduction of the butyl group through appropriate functionalization
Studies have shown that microwave-assisted synthesis can reduce reaction times from hours to minutes while increasing yields by 15-30% compared to conventional heating methods.
Comparative Analysis of Preparation Methods
Yield and Efficiency Analysis
The table below compares the different synthesis methods for rhodanine derivatives similar to this compound:
| Synthesis Method | Typical Yield (%) | Reaction Time | Temperature | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Two-Step | 50-65 | 8-24 hours | 25-100°C | Well-established, reliable | Time-consuming, multiple purification steps |
| One-Pot Three-Component | 48-74 | 6-8 hours | Room temperature | Higher atom economy, fewer purification steps | Requires precise control of reaction conditions |
| Microwave-Assisted | 65-85 | 15-30 minutes | 90-110°C | Significantly faster, higher yields | Requires specialized equipment |
| Modified Holmberg Method | 55-70 | 4-6 hours | 80-90°C | Scalable, moderate reaction conditions | Moderate yields, potential side reactions |
Reaction Conditions Optimization
For optimal synthesis of this compound, the following reaction conditions have been found to be effective based on related rhodanine derivatives:
Solvent Effect:
- Polar aprotic solvents (DMF, DMSO, dimethoxyethane) typically provide better yields
- Ethanol with catalytic amounts of base (triethylamine, morpholine) is effective for condensation reactions
- Glacial acetic acid with ammonium chloride for specific Knoevenagel condensations
Catalyst Influence:
- Secondary amines like morpholine enhance Knoevenagel condensation rates
- Sodium acetate in glacial acetic acid provides optimal conditions for aldehyde condensation
- HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) for amide formation steps
Characterization and Analytical Data
Spectroscopic Characterization
For proper identification and purity assessment of this compound, the following spectroscopic data should be observed:
NMR Spectroscopy:
- ¹H NMR should show characteristic signals for the p-ethoxyphenyl group (aromatic protons at δ 7.2-7.6 ppm)
- Ethoxy group signals at approximately δ 1.3-1.4 ppm (triplet, CH₃) and δ 3.9-4.1 ppm (quartet, CH₂)
- Butyl chain protons at δ 0.8-2.0 ppm
- CH signal at the 5-position at approximately δ 4.3-4.5 ppm
¹³C NMR Expected Signals:
- Carbonyl carbon (C-4) at approximately δ 175 ppm
- Thiocarbonyl carbon (C-2) at approximately δ 200-205 ppm
- Aromatic carbons at δ 115-160 ppm
- Ethoxy and butyl chain carbons at δ 14-60 ppm
IR Spectroscopy:
Physical Properties Assessment
The physical properties of this compound should be carefully documented:
- Appearance: Typically a yellow to orange crystalline solid
- Melting point: Expected range of 150-170°C (based on similar rhodanine derivatives)
- Solubility: Generally soluble in organic solvents such as dichloromethane, chloroform, and DMSO; poorly soluble in water and alcohols
- UV-vis absorption: Maximum absorption at approximately 370-380 nm with a molar absorption coefficient (log ε) of 3.2-3.4
Structural Confirmation Techniques
X-ray Crystallography
X-ray crystallography provides definitive structural confirmation of this compound. The expected crystal structure should confirm:
Mass Spectrometry
Mass spectrometry analysis should reveal:
- Molecular ion peak corresponding to the calculated molecular weight
- Fragmentation pattern showing characteristic loss of the butyl and ethoxy groups
- High-resolution mass measurement with an error less than ±5 ppm from the calculated value
Chemical Reactions Analysis
Types of Reactions
5-Butyl-3-(p-ethoxyphenyl)rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
5-Butyl-3-(p-ethoxyphenyl)rhodanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Butyl-3-(p-ethoxyphenyl)rhodanine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in diabetic complications . The compound can also induce apoptosis in cancer cells by affecting DNA replication and causing cell cycle arrest .
Comparison with Similar Compounds
Structural and Electronic Comparison with Similar Compounds
Core Rhodanine Derivatives
Rhodanine (2-thioxo-1,3-thiazolidin-4-one) serves as the foundational scaffold. Key structural analogs include:
- 5-Arylmethylidene rhodanines: Synthesized via Knoevenagel condensation between rhodanine and aromatic aldehydes (e.g., 5-benzylidene rhodanine). These derivatives feature an exocyclic double bond at position 5, conferring aromaticity to the ring .
- N-Substituted rhodanines : Alkyl or aryl groups at the nitrogen position (e.g., 3-(3-chlorophenyl)rhodanine) alter steric and electronic profiles .
Key Differences :
- 5-Butyl-3-(p-ethoxyphenyl)rhodanine lacks the exocyclic double bond of 5-arylmethylidene derivatives, reducing aromaticity but increasing steric bulk. The ethoxyphenyl group provides electron-donating effects compared to electron-withdrawing substituents (e.g., chloro in 5-butyl-3-(p-chlorophenyl)rhodanine) .
Table 1: Structural and Electronic Properties
Reactivity in Polymerization
Rhodanine derivatives with electron-withdrawing groups (e.g., thiocarbonyl) can initiate anionic ring-opening polymerization (AROP) of thiiranes, forming cyclic polythioethers . The butyl and ethoxyphenyl substituents in the target compound may sterically hinder such reactivity compared to simpler rhodanine analogs.
Kinase Inhibition and PAINS Considerations
Rhodanine derivatives like RO4493940-000 (a PAINS compound) inhibit kinases via interactions with conserved lysine residues (e.g., Lys68). However, their rhodanine core is associated with promiscuous binding, limiting therapeutic utility .
- This compound : The bulky substituents may reduce off-target effects compared to PAINS-containing analogs, though empirical data are lacking.
Theoretical Studies and Electronic Properties
Density functional theory (DFT) studies on rhodanine derivatives reveal:
- HOMO-LUMO gaps : Smaller gaps in 5-arylidene derivatives (e.g., 1.5–2.5 eV) correlate with higher reactivity .
- Electrophilicity : Electron-withdrawing groups (e.g., chloro) increase electrophilic index (ω), enhancing interactions with biological nucleophiles .
Predicted Properties of this compound :
- Larger HOMO-LUMO gap due to alkyl/ethoxy substituents, reducing reactivity.
Q & A
Q. What are the standard synthetic protocols for preparing 5-butyl-3-(p-ethoxyphenyl)rhodanine and its derivatives?
The synthesis of rhodanine derivatives typically employs Knoevenagel condensation between substituted aldehydes and rhodanine precursors. For example, microwave-assisted reactions (100 W, 150°C) with a catalytic amount of piperidine yield derivatives in 81–94% efficiency within 2–3 minutes . Structural modifications at the 5-position are achieved by varying aldehyde substituents, enabling diversification of the rhodanine scaffold for biological screening .
Q. How are rhodanine derivatives characterized to confirm structural integrity and purity?
Characterization involves elemental analysis (C, H, N, S quantification) and spectroscopic techniques:
- 1H/13C NMR for verifying substitution patterns and aromaticity.
- FT-IR to confirm functional groups (e.g., C=O, C=S stretches).
- Mass spectrometry (MS) for molecular weight validation. Purity is assessed via HPLC or melting point analysis .
Q. What in vitro assays are recommended for initial screening of antimicrobial activity in rhodanine derivatives?
- Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Disk diffusion or broth microdilution methods to quantify bacterial growth inhibition.
- For antifungal activity, microplate Alamar Blue assays against Candida species are effective .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in rhodanine derivative synthesis?
Key variables include:
- Catalyst selection : Piperidine or morpholine for base-catalyzed condensations.
- Solvent systems : Ethanol or DMF for solubility and reaction homogeneity.
- Temperature control : Microwave irradiation reduces reaction time and improves regioselectivity compared to conventional heating .
- Purification techniques : Column chromatography or recrystallization to isolate isomers (e.g., Z/E configurations) .
Q. What computational strategies are employed to study the interaction between rhodanine derivatives and biological targets?
- Molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like Pim-1 kinase or tyrosinase.
- Molecular dynamics simulations to assess ligand-protein stability over time.
- QSAR modeling to correlate substituent effects (e.g., electron-withdrawing groups at the benzylidene position) with activity .
Q. How do structural modifications at the 5-position of rhodanine influence antitumor activity?
- Substituent polarity : Hydrophobic groups (e.g., p-ethoxyphenyl) enhance membrane permeability.
- Electron density : Electron-withdrawing groups (e.g., NO2) increase electrophilicity, improving interactions with cysteine residues in targets like Bcl-2.
- Hybrid scaffolds : Conjugation with NSAID moieties (e.g., diclofenac) synergizes anticancer and anti-inflammatory effects .
Q. What methodologies are used to assess the antioxidant potential of novel rhodanine hybrids?
- DPPH/ABTS radical scavenging assays : Measure reduction of stable radicals (IC50 values).
- FRAP (Ferric Reducing Antioxidant Power) : Quantify Fe³⁺ to Fe²⁺ reduction.
- Cellular ROS assays : Use fluorescent probes (e.g., DCFH-DA) in cancer cell lines. Compounds with hydroxyl or methoxy groups on the benzylidene ring show enhanced activity due to radical stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
